(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride
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Overview
Description
®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is a chiral compound with significant importance in pharmaceutical and chemical research. This compound is known for its enantiomeric purity and is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting chemokine receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone. One efficient method employs recombinant Escherichia coli cells as biocatalysts. The process involves the use of a polar organic solvent-aqueous medium to enhance the solubility of the substrate and improve the reaction yield. Isopropanol is often selected as the cosolvent, resulting in a high yield of 99.1% with excellent enantiomeric excess .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same biocatalytic process. The use of recombinant whole-cell catalysis in a polar organic solvent-aqueous system has proven to be efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various amides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, reduced alcohol derivatives, and substituted amides, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as an intermediate in the synthesis of chemokine receptor antagonists.
Medicine: Plays a crucial role in the development of drugs targeting HIV-1 by inhibiting the replication of the virus.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as chemokine receptors. By binding to these receptors, the compound can inhibit the entry of HIV-1 into cells, thereby preventing viral replication. The molecular pathways involved include the blockade of chemokine receptor-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
- ®-1-(4-(trifluoromethyl)phenyl)ethanol
- (S)-1-(4-(trifluoromethyl)phenyl)ethanol
Uniqueness
®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is unique due to its high enantiomeric purity and its specific application in the synthesis of chemokine receptor antagonists. Its ability to inhibit HIV-1 replication sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRCVAWTGZSLFR-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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